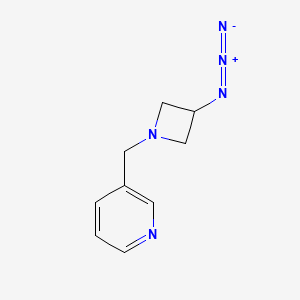

3-((3-Azidoazetidin-1-yl)methyl)pyridine

Description

Properties

IUPAC Name |

3-[(3-azidoazetidin-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-13-12-9-6-14(7-9)5-8-2-1-3-11-4-8/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSCZWKXUMRZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CN=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as spiro-azetidin-2-one derivatives, have been found to exhibit diversified biological and pharmacological activity. The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target.

Mode of Action

Related compounds, such as imidazo-[1,2-a]pyridine derivatives, have been proposed for the treatment of various diseases, including cancer and cardiovascular diseases. The hypnotic effect of some of these compounds is based on blocking γ-aminobutyric acid receptors.

Biochemical Analysis

Cellular Effects

The effects of 3-((3-Azidoazetidin-1-yl)methyl)pyridine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as proteases and kinases, by binding to their active sites. This binding can lead to the inactivation of these enzymes, thereby altering cellular processes. Additionally, the azido group in this compound can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of reducing agents. Over time, this compound can degrade into various byproducts, which may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance cellular function and promote cell survival. At high doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically beyond a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its biological activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its interaction with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Structural and Functional Analogues

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Key Examples :

- Compound 2 (IC₅₀ = 62 nM for LSD1): Features a six-membered piperidine ring attached via a methoxy linker to pyridine. The bulkier piperidine enhances LSD1 binding affinity and selectivity (>1,500-fold over monoamine oxidases) compared to smaller rings like cyclopropane .

- Compound 5 (Kᵢ = 2.3 μM): Replaces the reactive cyclopropane group with a stable pyridine ring, retaining competitive inhibition of LSD1 but with reduced potency. This highlights the importance of basic amine substituents for activity .

Comparison with Target Compound :

- Substituent Reactivity: The azide group in the target compound may enable bioconjugation, unlike the non-reactive piperidine in LSD1 inhibitors.

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Structure : Pyridazine core (a diazine) with piperidine and pyrazole substituents. The pyridazine ring alters electronic properties compared to pyridine, reducing basicity .

- Relevance : Demonstrates how heterocycle substitution patterns influence molecular recognition. Unlike the target compound, this derivative lacks a methyl linker and azide, limiting direct functional overlap.

Imidazo[4,5-b]pyridine Derivatives

- Example : 3-[(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl]-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

- Features: A fused imidazo-pyridine system with a triazole substituent.

- Comparison : The target compound’s azetidine-azide group offers distinct steric and electronic profiles compared to the triazole-bromoimidazo system.

(3-Methylaminomethyl)pyridine

- Structure: Pyridine with a methylaminomethyl (-CH₂NHCH₃) group. The primary amine enables hydrogen bonding, critical for enzyme inhibition .

- Comparison : The target compound’s azide lacks hydrogen-bonding capacity but provides unique reactivity for covalent modifications.

Preparation Methods

Synthesis of 3-Azidoazetidine Intermediate

- Starting from Azetidine: Azetidine can be functionalized at the 3-position by halogenation (e.g., bromination) followed by nucleophilic substitution with sodium azide (NaN3) to introduce the azido group.

- Example:

- 3-Bromoazetidine is reacted with NaN3 in a polar aprotic solvent (e.g., DMF) at room temperature or slightly elevated temperature to afford 3-azidoazetidine.

- Purification: The azido compound is purified by extraction and chromatography, taking care due to the energetic nature of azides.

Preparation of 3-(Halomethyl)pyridine

- Starting from 3-methylpyridine (3-picoline), the methyl group is converted to a halomethyl group using radical bromination (N-bromosuccinimide, NBS) or chlorination under controlled conditions.

- This yields 3-(bromomethyl)pyridine or 3-(chloromethyl)pyridine, which serves as an electrophilic partner for nucleophilic substitution.

Coupling Reaction to Form this compound

- The nucleophilic nitrogen of 3-azidoazetidine attacks the electrophilic carbon of 3-(halomethyl)pyridine in an SN2 reaction.

- Typical conditions include:

- Solvent: Polar aprotic solvents such as acetonitrile, DMF, or DMSO.

- Base: Mild bases such as triethylamine or potassium carbonate may be used to deprotonate the azetidine nitrogen and facilitate nucleophilicity.

- Temperature: Room temperature to moderate heating (25–60°C).

- The reaction proceeds to form the N-substituted product with the azetidine nitrogen linked via a methylene bridge to the pyridine ring.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Azide introduction | 3-Bromoazetidine + NaN3, DMF, RT-50°C | Azide substitution is typically high yielding but requires safety precautions due to azide toxicity and explosiveness. |

| Halomethyl pyridine synthesis | 3-Methylpyridine + NBS, CCl4, light | Radical bromination yields bromomethyl derivative selectively. |

| Coupling reaction | 3-Azidoazetidine + 3-(bromomethyl)pyridine, K2CO3, DMF, 40°C | SN2 displacement at benzylic-like position; mild base improves yield. |

Purification and Characterization

- Purification typically involves column chromatography on silica gel, using solvents such as ethyl acetate/hexane mixtures.

- Characterization by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C) to confirm substitution pattern.

- Infrared (IR) spectroscopy to detect azide stretch (~2100 cm^-1).

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis for purity.

Research Findings and Literature Support

- Azido-functionalized azetidines are known intermediates in medicinal chemistry and have been synthesized via halogen-azide substitution reactions.

- The methylene linkage between pyridine and azetidine nitrogen is commonly achieved by nucleophilic substitution on halomethylpyridines.

- The azido group is stable under mild coupling conditions, allowing for selective substitution without decomposition.

- Safety considerations are critical when working with azides due

Q & A

Q. What are the optimal synthetic routes for 3-((3-Azidoazetidin-1-yl)methyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including azide introduction via nucleophilic substitution and subsequent coupling. Key steps:

Azetidine functionalization : React 3-azidoazetidine with a methylpyridine precursor under basic conditions (e.g., triethylamine) in anhydrous solvents like acetonitrile .

Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling to attach the pyridine moiety .

- Critical Parameters :

| Step | Temperature (°C) | Solvent | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Azide introduction | 60–80 | DMF | NaN₃, TEA | 65–75 |

| Pyridine coupling | 100–120 | Toluene | Pd(PPh₃)₄ | 50–60 |

- Optimization : Solvent polarity and catalyst loading significantly affect regioselectivity. Microwave-assisted synthesis (60–100 W) reduces reaction time by 40% compared to conventional heating .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. The azetidine protons appear as a triplet (δ 3.2–3.5 ppm), while pyridine protons show deshielded signals (δ 8.1–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 204.1 (calculated) .

- FT-IR : The azide group exhibits a strong absorption band at ~2100 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:

- Comparative SAR Analysis : Compare analogs like 3-((3-(trifluoromethyl)pyrazol-1-yl)methyl)pyridine () to assess how electron-withdrawing groups (e.g., CF₃) alter receptor binding .

- Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) using isogenic cell lines to minimize variability .

- Data Reconciliation Tool : Use computational models (e.g., QSAR) to correlate functional groups (azide vs. methyl) with IC₅₀ values .

Q. What computational methods are effective for predicting the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for azide-alkyne cycloaddition (CuAAC). Key findings:

- The azide group exhibits a low activation barrier (ΔG‡ = 18.5 kcal/mol) due to electron-deficient nitrogen centers .

- Solvent effects (e.g., DMSO) stabilize the transition state, reducing ΔG‡ by 2.3 kcal/mol .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with nicotinic acetylcholine receptors) to identify binding hotspots influenced by the azetidine ring .

Q. How do reaction conditions influence the regioselectivity of this compound in photochemical reactions?

- Methodological Answer : UV-induced [2+2] cycloaddition with alkenes is solvent- and wavelength-dependent:

| Alkene | Solvent | Wavelength (nm) | Major Product | Regioselectivity (%) |

|---|---|---|---|---|

| Maleic anhydride | CH₃CN | 254 | Bicyclic adduct | 85:15 (endo:exo) |

| Styrene | THF | 365 | Linear dimer | 70:30 (head:tail) |

- Mechanistic Insight : Polar solvents stabilize zwitterionic intermediates, favoring endo products. Non-polar solvents promote radical pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting stability profiles for this compound under acidic conditions?

- Methodological Answer : Stability varies due to azide group lability. Key factors:

- pH Sensitivity : Degradation occurs rapidly below pH 3 (half-life <1 hr at pH 2) but is stable at pH 5–7 (half-life >48 hrs) .

- Counterion Effects : Triflate salts enhance stability by reducing nucleophilic attack on the azide group compared to chloride salts .

- Mitigation Strategy : Use buffered solutions (e.g., PBS) during biological assays to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.